

Flutolanil: A Technical Guide to a Systemic Fungicide

Author: BenchChem Technical Support Team. Date: December 2025



Flutolanil is a systemic fungicide belonging to the benzanilide class of chemicals. It is primarily used to control diseases caused by Basidiomycete fungi, particularly Rhizoctonia solani, in a variety of crops including rice, potatoes, turf, and vegetables. This technical guide provides an in-depth overview of **Flutolanil**, including its chemical identifiers, mechanism of action, toxicological profile, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Identifiers and Properties

Flutolanil is characterized by the following chemical identifiers and physical properties.

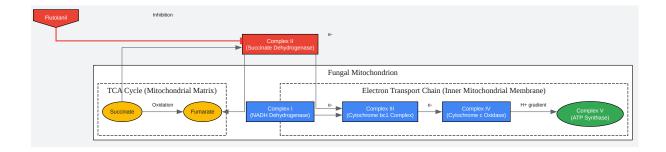


Identifier/Property	Value	
CAS Number	66332-96-5[1]	
IUPAC Name	N-(3-propan-2-yloxyphenyl)-2- (trifluoromethyl)benzamide[1]	
Molecular Formula	C17H16F3NO2[1]	
Molecular Weight	323.31 g/mol [1]	
InChI	InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6- 12(10-13)21-16(22)14-8-3-4-9- 15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22)[1]	
InChlKey	PTCGDEVVHUXTMP-UHFFFAOYSA-N[1]	
SMILES	CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC= C2C(F)(F)F[1]	
Synonyms	Moncut, Prostar, Folistar, NNF-136, α,α,α-trifluoro-3'-isopropoxy-o-toluanilide[1]	

Mechanism of Action

Flutolanil's fungicidal activity stems from its role as a succinate dehydrogenase inhibitor (SDHI).[2] It specifically targets Complex II of the mitochondrial electron transport chain in fungi. By binding to this complex, **Flutolanil** blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of the electron transport chain inhibits ATP synthesis, leading to the cessation of fungal growth and eventual cell death.[2]





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Caption: Mechanism of action of Flutolanil in the fungal mitochondrial electron transport chain.

Toxicological Data

Flutolanil exhibits low acute toxicity to mammals. The following table summarizes key toxicological data.

Parameter	Species	Value
Acute Oral LD50	Rat (male, female)	>10,000 mg/kg[2]
Acute Dermal LD ₅₀	Rat (male, female)	>5,000 mg/kg[2]
Acute Inhalation LC50	Rat	Data not readily available
Eye Irritation	Rabbit	Not an irritant to slightly irritant[2]
Skin Irritation	Rabbit	Not an irritant[2]
Dermal Sensitization	Guinea pig	Negative[2]



Ecotoxicological Data

The following table summarizes key ecotoxicological data for Flutolanil.

Parameter	Species	Value
LC ₅₀ (96 hr)	Carp	3.21 mg/L[2]
EC ₅₀ (48 hr)	Daphnia magna	>6.8 mg/L[2]

Efficacy Data

Flutolanil is highly effective against various strains of Rhizoctonia solani. The following table presents efficacy data.

Pathogen	Parameter	Value
Rhizoctonia solani	EC₅₀ (mycelial growth)	0.0736 ± 0.0331 μg/mL[3]
Rhizoctonia solani	MIC (mycelial growth)	2 μg/mL[2]
Rhizoctonia solani	MIC (sclerotium germination)	2 μg/mL[2]
Rhizoctonia solani	MIC (infection cushion formation)	1 μg/mL[2]

Experimental Protocols Synthesis of Flutolanil

The synthesis of **Flutolanil** is achieved through the formation of an amide bond between 2-(trifluoromethyl)benzoic acid and 3-isopropoxyaniline. While the specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described below.

Materials:

- 2-(Trifluoromethyl)benzoyl chloride
- 3-Isopropoxyaniline



- Triethylamine (or other suitable base)
- Anhydrous dichloromethane (or other suitable aprotic solvent)
- Anhydrous sodium sulfate
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isopropoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Flutolanil.



 Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol details the determination of the effective concentration (EC₅₀) of **Flutolanil** against Rhizoctonia solani using the poisoned food technique.[2][4][5]

Materials:

- · Pure culture of Rhizoctonia solani
- Potato Dextrose Agar (PDA)
- Flutolanil (analytical grade)
- Dimethyl sulfoxide (DMSO)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator set to 25-28 °C
- · Micropipettes and sterile tips
- Laminar flow hood

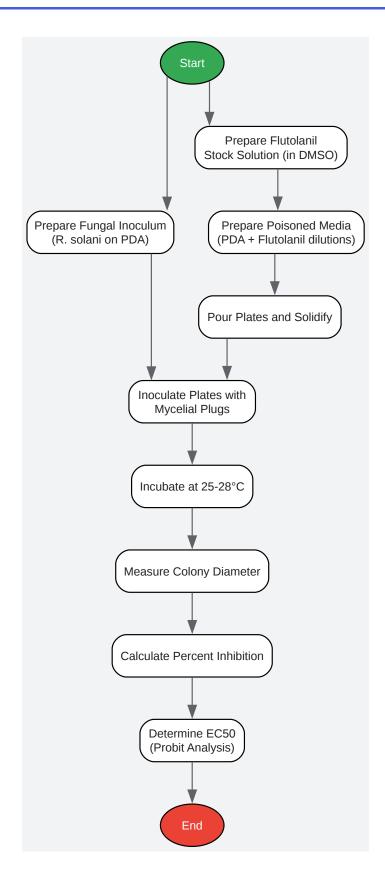
Procedure:

- Preparation of Fungal Inoculum: Culture Rhizoctonia solani on PDA plates for 3-5 days at 25-28 °C until the mycelium covers the plate.
- Preparation of Flutolanil Stock Solution: Prepare a stock solution of Flutolanil in DMSO (e.g., 10 mg/mL).



- Preparation of Poisoned Media: Autoclave PDA and allow it to cool to 45-50 °C. Add appropriate volumes of the Flutolanil stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Also, prepare a control set of PDA plates containing the same concentration of DMSO as the highest Flutolanil concentration to account for any solvent effects.
- Pouring Plates: Pour approximately 20 mL of the poisoned and control PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.
- Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the leading edge of the actively growing R. solani culture. Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate.
- Incubation: Seal the plates with parafilm and incubate them at 25-28 °C in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.
- Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - Inhibition (%) = [(C T) / C] * 100
 - Where:
 - C = Average diameter of the fungal colony in the control plates.
 - T = Average diameter of the fungal colony in the treated plates.
- Determination of EC₅₀: Use probit analysis or other suitable statistical software to determine the EC₅₀ value, which is the concentration of **Flutolanil** that inhibits 50% of the mycelial growth.





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Caption: Workflow for determining the antifungal susceptibility of Flutolanil.



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References

- 1. Flutolanil | C17H16F3NO2 | CID 47898 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Flutolanil: A Technical Guide to a Systemic Fungicide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150245#flutolanil-cas-number-and-chemical-identifiers]

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